

Crystal Structure Analysis of Calcium Picrate Pentahydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Calcium picrate

Cat. No.: B104147

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Introduction: **Calcium picrate** pentahydrate, $\text{Ca}(\text{C}_6\text{H}_2\text{N}_3\text{O}_7)_2 \cdot 5\text{H}_2\text{O}$, is an inorganic-organic hybrid material whose structural characterization is crucial for understanding its stability, reactivity, and potential applications. This document provides a comprehensive technical overview of its crystal structure, determined by single-crystal X-ray diffraction, and outlines the key experimental protocols for its synthesis and analysis. The compound is notable for its novel eight-coordinate stereochemistry around the calcium ion.^{[1][2]} This guide is intended for researchers and professionals in materials science, chemistry, and drug development who require detailed structural and methodological information.

Data Presentation: Crystallographic and Structural Parameters

The definitive structural data for **calcium picrate** pentahydrate has been elucidated through single-crystal X-ray diffraction studies.^{[1][2]} The key crystallographic parameters are summarized in the tables below.

Table 1: Crystallographic Data for **Calcium Picrate** Pentahydrate^{[1][2]}

Parameter	Value
Chemical Formula	C ₁₂ H ₁₄ CaN ₆ O ₁₉
Molecular Weight	586.4 g/mol
Crystal System	Orthorhombic
Space Group	Pmab (No. 57)
Unit Cell Dimensions (a, b, c)	a = 24.169(6) Å, b = 10.292(7) Å, c = 8.554(2) Å
Unit Cell Volume (V)	2128(1) Å ³
Formula Units per Unit Cell (Z)	4
Density (measured, D _m)	1.83(1) g/cm ³
Density (calculated, D _c)	1.83 g/cm ³
Radiation	Mo Kα (λ = 0.71069 Å)
Temperature	295(1) K
Final R-factor	0.049 for 1513 observed reflections

Table 2: Calcium Ion Coordination Geometry

Feature	Description
Coordination Number	8
Geometry	Distorted Square Antiprism[1]
Coordinating Ligands	2 bidentate picrate anions, 4 unidentate water molecules[1][2]
Ca ²⁺ -Oxygen Bond Distances	Generally fall within the range of 2.30 to 2.50 Å[1]
Hydration	Four water molecules are part of the coordination sphere; a fifth water molecule occupies a lattice site and is not directly coordinated to the calcium ion.[2]

Experimental Protocols

Detailed methodologies are essential for the replication of results and further research. The following sections describe the protocols for synthesis and characterization.

1. Synthesis of **Calcium Picrate** Pentahydrate

The synthesis of **calcium picrate** is typically achieved through the reaction of picric acid with a calcium base, such as calcium carbonate or calcium hydroxide.^{[1][3]}

- Materials: Picric acid ($C_6H_3N_3O_7$), Calcium Carbonate ($CaCO_3$), deionized water.
- Procedure:
 - Prepare a 1% aqueous solution of picric acid.
 - Slowly add powdered calcium carbonate to the picric acid solution at room temperature while stirring continuously. Effervescence will be observed due to the release of carbon dioxide.^[3]
 - Continue stirring the mixture for approximately two hours to ensure the reaction goes to completion.^[3]
 - Filter the resulting solution to remove any unreacted calcium carbonate.
 - The filtrate, containing aqueous **calcium picrate**, is then subjected to slow evaporation at room temperature.
 - Single crystals of **calcium picrate** pentahydrate suitable for X-ray diffraction will form over several days.

2. Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure is single-crystal X-ray diffraction.^[2]

- Crystal Selection and Mounting: A well-formed, defect-free single crystal with dimensions of approximately 0.25 mm is selected and mounted on a goniometer head.^[2]

- Data Collection:
 - Instrument: Syntex Pī four-circle diffractometer or equivalent.[2]
 - Radiation Source: Molybdenum K α radiation ($\lambda = 0.71069 \text{ \AA}$).[2]
 - Data Collection Mode: A $2\theta/\theta$ scan mode is used to collect a unique data set up to a maximum 2θ angle of 50° . [2]
 - Data Size: A total of 1889 independent reflections are collected. Reflections where the intensity (I) is greater than twice the standard deviation ($2\sigma(I)$) are considered 'observed' (1513 reflections in this case).[2]
- Structure Solution and Refinement:
 - Solution: The crystal structure is solved using 'direct methods'. [2]
 - Refinement: The structural model is refined using a full-matrix least-squares method. Non-hydrogen atoms are refined anisotropically. The final residual factor (R) of 0.049 indicates a high-quality structural model.[2]

3. Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and dehydration processes.

- Instrument: A simultaneous TGA/DTA thermal analyzer.
- Sample Preparation: 3–5 mg of the crystalline sample is placed in an alumina or platinum crucible.
- Procedure:
 - The sample is heated from room temperature to a target temperature (e.g., 500°C) at a constant heating rate (e.g., $10^\circ\text{C}/\text{min}$).
 - The experiment is conducted under a controlled atmosphere, typically flowing nitrogen, to prevent oxidative decomposition.

- Weight loss is recorded as a function of temperature. For hydrated salts like **calcium picrate** pentahydrate, stepwise weight loss corresponding to the removal of water molecules is expected.[3][4]

Visualizations: Workflows and Structural Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows involved in the analysis.

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Phone: (601) 213-4426

Email: info@benchchem.com